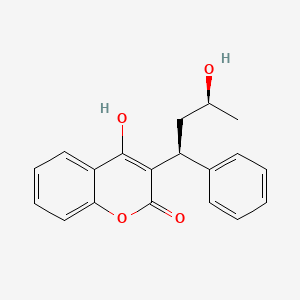

S,S-Warfarin alcohol

CAS No.: 40281-80-9

Cat. No.: VC17068712

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40281-80-9 |

|---|---|

| Molecular Formula | C19H18O4 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |

| Standard InChI | InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1 |

| Standard InChI Key | ZUJMMGHIYSAEOU-WFASDCNBSA-N |

| Isomeric SMILES | C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

| Canonical SMILES | CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

S,S-Warfarin alcohol, also known as (S,S)-4-hydroxy-3-(3-hydroxy-1-phenylbutyl)-2H-1-benzopyran-2-one, is characterized by a coumarin backbone with two chiral centers. Its IUPAC name reflects the stereochemistry at the C3 and C1' positions, which distinguishes it from other warfarin metabolites such as R,S-warfarin alcohol . The compound’s PubChem CID (56842683) and CAS registry number (40281-80-9) provide standardized identifiers for pharmacological databases .

Table 1: Key Physicochemical Properties of S,S-Warfarin Alcohol

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 40281-80-9 |

| ChEMBL ID | CHEMBL2115268 |

| Solubility | Hydrophobic (requires ethanol for solubilization) |

Metabolic Pathways and Enzymatic Regulation

Stereospecific Reduction of S-Warfarin

S-Warfarin undergoes reductive metabolism primarily in the liver, mediated by carbonyl reductase enzymes, to form S,S-warfarin alcohol . This pathway competes with oxidative routes such as 7-hydroxylation (catalyzed by CYP2C9), which produces 7-hydroxywarfarin . In contrast, R-warfarin is metabolized to R,S-warfarin alcohol via distinct enzymatic mechanisms, underscoring the stereochemical complexity of warfarin metabolism .

Cytochrome P450 Interactions

Ethanol-Mediated Modulation of Binding and Metabolism

Impact on Human Serum Albumin Binding

Ethanol induces stereoselective changes in the binding of warfarin enantiomers to HSA. For S-warfarin, ethanol decreases the dissociation constant (Kd) from 12.4 μM to 10.4 μM, enhancing binding affinity . Conversely, R-warfarin exhibits a Kd increase from 19.7 μM to 26.2 μM under similar conditions, reducing binding stability . These shifts alter the free fraction of warfarin in plasma, with profound effects on anticoagulant activity.

Table 2: Ethanol’s Effect on Warfarin-HSA Binding Parameters

| Parameter | S-Warfarin (Control) | S-Warfarin (+Ethanol) | R-Warfarin (Control) | R-Warfarin (+Ethanol) |

|---|---|---|---|---|

| Kd (μM) | 12.4 ± 2.0 | 10.4 ± 1.9 | 19.7 ± 2.0 | 26.2 ± 1.9 |

| Binding Sites (n) | 1.11 ± 0.10 | 1.15 ± 0.09 | 1.11 ± 0.10 | 1.15 ± 0.09 |

Alcohol Chain Length and Binding Selectivity

The effect of alcohols on warfarin binding correlates with chain length. 1-Propanol mimics ethanol in reducing S-warfarin’s unbound fraction by 43%, whereas 2-propanol decreases binding affinity for both enantiomers . This suggests that hydrophobic interactions and steric hindrance at the HSA binding site modulate stereoselectivity.

Pharmacokinetic and Clinical Implications

Drug-Drug Interactions

Phenylbutazone, a classic CYP2C9 inhibitor, reduces S-warfarin clearance from 3.1% to 1.1% per hour, prolonging its anticoagulant effect . Conversely, R-warfarin clearance increases from 1.5% to 3.0% per hour under phenylbutazone coadministration, highlighting the opposing metabolic fates of warfarin enantiomers . Such interactions necessitate therapeutic drug monitoring to avoid hemorrhage or therapeutic failure.

Ethanol as a Confounding Factor

Analytical Methods and Detection

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with chiral stationary phases remains the gold standard for resolving S,S-warfarin alcohol from other metabolites . Mass spectrometry (LC-MS/MS) offers enhanced sensitivity for quantifying sub-therapeutic concentrations in plasma, particularly in studies assessing ethanol’s pharmacokinetic effects .

Future Research Directions

Genetic Polymorphisms and Metabolic Variability

CYP2C9*2 and *3 alleles significantly reduce S-warfarin clearance, but their impact on reductive pathways remains underexplored . Genome-wide association studies could elucidate polymorphisms in carbonyl reductase genes that influence S,S-warfarin alcohol formation.

Novel Formulation Strategies

Ethanol-free formulations of warfarin may mitigate variability in HSA binding and improve dose predictability. Nanoemulsion technologies or cyclodextrin complexes could enhance solubility without relying on ethanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume